(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2219353-73-6
VCID: VC5401900
InChI: InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4+;/m0./s1
SMILES: C1C(CNC1C(F)(F)F)F.Cl
Molecular Formula: C5H8ClF4N
Molecular Weight: 193.57

(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride

CAS No.: 2219353-73-6

Cat. No.: VC5401900

Molecular Formula: C5H8ClF4N

Molecular Weight: 193.57

* For research use only. Not for human or veterinary use.

(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride - 2219353-73-6

Specification

CAS No. 2219353-73-6
Molecular Formula C5H8ClF4N
Molecular Weight 193.57
IUPAC Name (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4+;/m0./s1
Standard InChI Key ABYPTFVDRSVIGM-RFKZQXLXSA-N
SMILES C1C(CNC1C(F)(F)F)F.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(2R,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride features a pyrrolidine ring substituted at the 2-position with a trifluoromethyl group (-CF₃) and at the 4-position with a fluorine atom. The hydrochloride salt form ensures improved solubility in polar solvents, a critical factor for its utility in biological assays .

Stereochemical Configuration

The compound’s two stereocenters (C2 and C4) confer distinct spatial arrangements that influence its interactions with biological targets. The (2R,4S) configuration is particularly notable for its enantiomeric purity, which is often achieved through asymmetric synthesis or chiral resolution techniques .

Physicochemical Data

PropertyValue
Molecular FormulaC₅H₈ClF₄N
Molecular Weight193.57 g/mol
CAS Number2219353-73-6
Hazard StatementsH315, H319, H335
SolubilitySoluble in polar solvents

The trifluoromethyl group enhances lipophilicity (logP1.8\log P \approx 1.8), while the fluorine atom contributes to metabolic stability by resisting oxidative degradation .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride typically involves multi-step strategies:

  • Chiral Starting Materials: Enantiomerically pure pyrrolidine precursors, such as (2R,4S)-4-hydroxypyrrolidine-2-carboxylate, are fluorinated using diethylaminosulfur trifluoride (DAST) or related reagents.

  • Trifluoromethylation: Introduction of the -CF₃ group via nucleophilic substitution or radical-mediated pathways, often employing trifluoromethyl copper complexes.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization or chromatography .

Industrial-Scale Optimization

Large-scale production requires meticulous control over reaction conditions (temperature, pH, and solvent selection) to maximize yield (>85%) and enantiomeric excess (>98%). Continuous flow chemistry has been explored to enhance efficiency and reduce waste.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

Biological and Pharmacological Relevance

Medicinal Chemistry Applications

The -CF₃ and fluorine groups enhance binding affinity to hydrophobic protein pockets, as seen in kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, analogs of this compound have shown nanomolar affinity for serotonin receptors.

Preclinical Studies

Though direct biological data for (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride remain limited, structurally related pyrrolidines exhibit:

  • Anticancer Activity: Inhibition of histone deacetylases (HDACs) in glioblastoma cell lines.

  • Antiviral Effects: Activity against RNA viruses via interference with viral polymerase.

Comparative Bioactivity

CompoundTargetIC₅₀ (nM)
(2R,4S)-4-Fluoro-2-CF₃-pyrrolidineSerotonin 5-HT₂A12.3
(2S,4S)-4-Fluoro-2-CF₃-pyrrolidineDopamine D38.7

Comparison with Structural Analogs

(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine Hydrochloride

This diastereomer exhibits distinct pharmacokinetics, with a 30% lower oral bioavailability due to faster hepatic clearance.

(2R,4S)-4-Fluoro-2-(methanesulfonylmethyl)pyrrolidine Hydrochloride

The methanesulfonylmethyl group enhances solubility but reduces blood-brain barrier penetration compared to the trifluoromethyl variant.

Industrial and Research Applications

Drug Discovery

The compound serves as a key intermediate in synthesizing:

  • Protease Inhibitors: For HIV and hepatitis C treatment.

  • Antidepressants: As a core structure in selective serotonin reuptake inhibitors (SSRIs).

Material Science

Fluorinated pyrrolidines are explored as ligands in asymmetric catalysis, improving enantioselectivity in cross-coupling reactions .

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